2-(benzylsulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide
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Overview
Description
2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide is an organic compound that features a benzylsulfanyl group attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of benzyl mercaptan with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)acetophenone
- 2-(benzylsulfanyl)pyrimidine
Uniqueness
2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a benzylsulfanyl group with a hydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N2OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-benzylsulfanylpropanamide |
InChI |
InChI=1S/C17H18N2OS/c1-14(21-13-16-10-6-3-7-11-16)17(20)19-18-12-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
OGKVNNPXZCAHIA-LDADJPATSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)SCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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